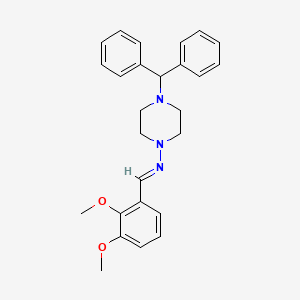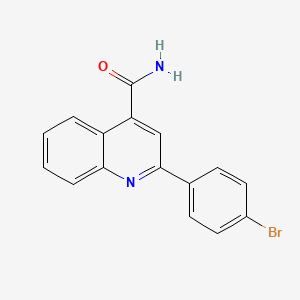
2-(4-bromophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-quinolinecarboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its potential use as a performance-enhancing drug, it has been banned by the World Anti-Doping Agency (WADA) since 2009.
Mecanismo De Acción
2-(4-bromophenyl)-4-quinolinecarboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. This leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved insulin sensitivity and energy expenditure. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects in animal models, including increased endurance and exercise capacity, improved lipid profile, and reduced inflammation. It has also been shown to enhance mitochondrial biogenesis and function, leading to improved energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-4-quinolinecarboxamide for lab experiments is its ability to improve exercise performance and endurance in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, its potential use as a performance-enhancing drug and its banned status by WADA limit its application in human studies.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-4-quinolinecarboxamide, including its potential use as a therapeutic agent for metabolic disorders such as obesity and diabetes, as well as its neuroprotective effects and cognitive-enhancing properties. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for abuse as a performance-enhancing drug.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-quinolinecarboxamide involves several steps, including the reaction of 4-bromophenylboronic acid with 2-chloroquinoline, followed by the addition of an amine group and a carboxylic acid group. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular disease, cancer, and neurodegenerative disorders. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been found to have neuroprotective effects and to enhance cognitive function.
Propiedades
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSRFABQIHKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

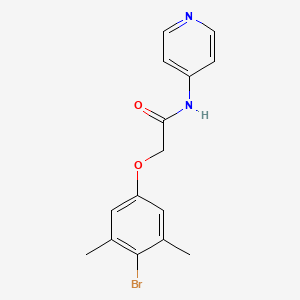
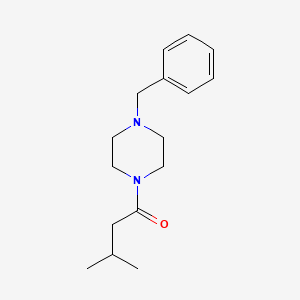
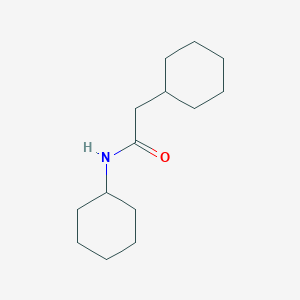

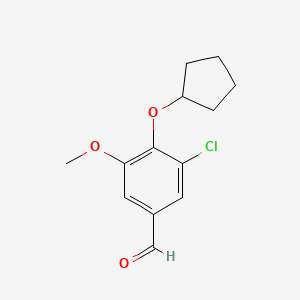
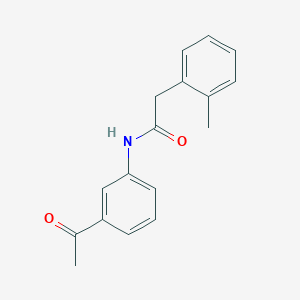

![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
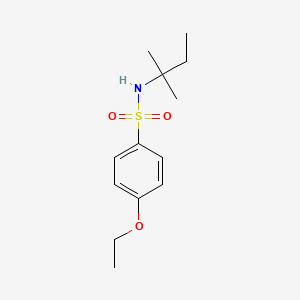
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)

